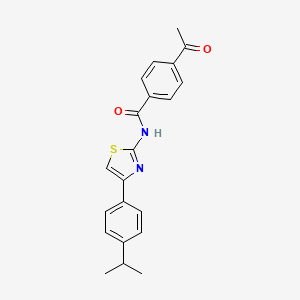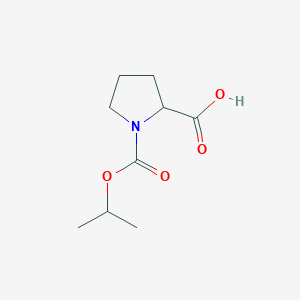
1-Propan-2-yloxycarbonylpyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 1-Propan-2-yloxycarbonylpyrrolidine-2-carboxylic acid and similar compounds often involves the use of the pyrrolidine ring, a nitrogen heterocycle. This ring allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring . Synthetic strategies include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The pyrrolidine ring, a key component of 1-Propan-2-yloxycarbonylpyrrolidine-2-carboxylic acid, is a five-membered nitrogen heterocycle. It is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Chemical Reactions Analysis
The catalytic reduction of carboxylic acid derivatives, such as 1-Propan-2-yloxycarbonylpyrrolidine-2-carboxylic acid, has witnessed a rapid development in recent years. These reactions, involving molecular hydrogen as the reducing agent, can be promoted by heterogeneous and homogeneous catalysts .Scientific Research Applications
Medicinal Chemistry and Drug Discovery
The pyrrolidine ring serves as a valuable scaffold for designing biologically active compounds. Its features include efficient exploration of pharmacophore space due to sp³ hybridization, stereogenicity of carbons, and non-planarity (referred to as “pseudorotation”). Researchers have synthesized various proline derivatives and pyrrolidine-based molecules with target selectivity. These compounds exhibit diverse biological profiles, making them promising drug candidates .
Enzyme Inhibition
Pyrrolidine-2-carboxylic acid derivatives have demonstrated inhibitory activity against enzymes. For instance, hydroxamic acid and boronic acid derivatives exhibit potent inhibition against the autotaxin (ATX) enzyme. These compounds could be explored further for therapeutic applications .
Metabolism and Neurotransmission
Proline is involved in various metabolic pathways, including collagen biosynthesis. Additionally, it plays a role in neurotransmission by modulating glutamate receptors. Understanding proline’s metabolic functions and its impact on neuronal signaling is essential for drug development.
These applications highlight the versatility of pyrrolidine-2-carboxylic acid and its derivatives in both fundamental research and practical applications. Researchers continue to explore novel proline-based compounds for various therapeutic purposes . If you’d like more detailed information on any specific area, feel free to ask!
Future Directions
The field of carboxylic acid derivative reduction, which includes compounds like 1-Propan-2-yloxycarbonylpyrrolidine-2-carboxylic acid, is rapidly developing. Both heterogeneous and homogeneous catalysts are being explored, and the field is witnessing milestone achievements and recent results . This area of research has potential applications in drug discovery, material science, and organic synthesis.
properties
IUPAC Name |
1-propan-2-yloxycarbonylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-6(2)14-9(13)10-5-3-4-7(10)8(11)12/h6-7H,3-5H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPXYDXRQHFUKQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)N1CCCC1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3r,5r,7r)-N-([3,3'-bipyridin]-5-ylmethyl)adamantane-1-carboxamide](/img/structure/B2799344.png)
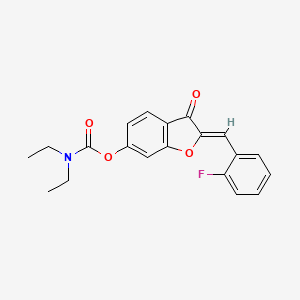
![N-cyclohexyl-N'-[2-(4-methylphenyl)-1H-indol-3-yl]urea](/img/structure/B2799347.png)
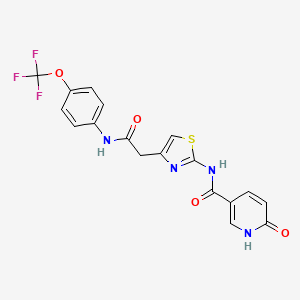


![1-(2-Chloro-5-fluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2799352.png)
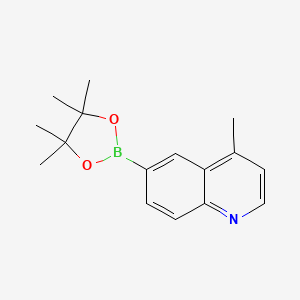
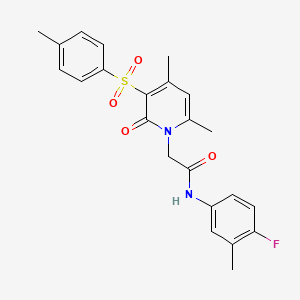
![2-[1-(2-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[(4-chlorophenyl)methyl]acetamide](/img/structure/B2799356.png)
![(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2799358.png)
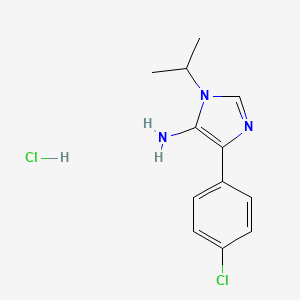
![7-(4-chlorophenyl)-1-ethyl-3-(2-oxo-2-pyrrolidin-1-ylethyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2799364.png)
